(2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a piperidine ring, and a phenylpropanoic acid moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and deprotection. One common synthetic route may involve the following steps:
Protection of the pyrrolidine nitrogen: The pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the amide bond: The protected pyrrolidine is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the second amide bond: The resulting intermediate is further coupled with 3-phenylpropanoic acid under similar conditions.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used in anhydrous solvents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study protein-ligand interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The presence of amide bonds and aromatic rings suggests that it could form hydrogen bonds and π-π interactions with its targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid: Unique due to the combination of pyrrolidine, piperidine, and phenylpropanoic acid moieties.
Other amide-containing compounds: May share similar reactivity but differ in biological activity due to variations in structure.
Phenylpropanoic acid derivatives: Similar in terms of the aromatic ring but differ in the presence of additional functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C25H35N3O6 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H35N3O6/c1-25(2,3)34-24(33)28-13-7-10-20(28)22(30)27-14-11-18(12-15-27)21(29)26-19(23(31)32)16-17-8-5-4-6-9-17/h4-6,8-9,18-20H,7,10-16H2,1-3H3,(H,26,29)(H,31,32) |
InChI Key |
VVGAANIDABCMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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